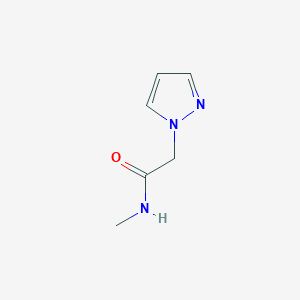

N-Methyl-2-(1H-pyrazol-1-YL)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N-methyl-2-pyrazol-1-ylacetamide |

InChI |

InChI=1S/C6H9N3O/c1-7-6(10)5-9-4-2-3-8-9/h2-4H,5H2,1H3,(H,7,10) |

InChI Key |

GZKCWCWPBQXSLS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1C=CC=N1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Reaction Pathways for N Methyl 2 1h Pyrazol 1 Yl Acetamide

Primary Synthetic Routes for the Construction of the 2-(1H-Pyrazol-1-yl)acetamide Core

The assembly of the 2-(1H-pyrazol-1-yl)acetamide core is predominantly achieved through two main retrosynthetic disconnections: N-alkylation of the pyrazole (B372694) ring and formation of the amide bond.

N-Alkylation Reactions Involving Pyrazole and Haloacetamide Precursors

A direct and common method for the synthesis of N-substituted pyrazoles is the N-alkylation of the pyrazole ring with a suitable electrophile. In the context of N-Methyl-2-(1H-pyrazol-1-YL)acetamide synthesis, this involves the reaction of pyrazole with an N-methyl-2-haloacetamide, typically N-methyl-2-chloroacetamide. This reaction is a nucleophilic substitution where the pyrazole anion attacks the electrophilic carbon of the haloacetamide.

A general representation of this reaction is as follows:

Scheme 1: General reaction for the N-alkylation of pyrazole with N-methyl-2-chloroacetamide.

The efficiency and selectivity of the N-alkylation of pyrazole are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the potential use of a catalyst.

Base: A base is typically required to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion. Common bases used for this purpose include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). The strength of the base can influence the reaction rate and, in some cases, the regioselectivity.

Solvent: The choice of solvent is crucial and can significantly impact the reaction outcome. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed as they can dissolve the reactants and facilitate the nucleophilic substitution. Phase-transfer catalysis has also been utilized in biphasic systems to enhance the reaction rate.

Temperature: The reaction temperature can vary widely depending on the reactivity of the specific haloacetamide and the chosen solvent/base system. Reactions are often carried out at elevated temperatures to ensure a reasonable reaction rate.

Catalysis: While not always necessary, catalysts can be employed to improve the efficiency of the N-alkylation. For instance, the use of a Brønsted acid catalyst like camphorsulfonic acid (CSA) has been reported for the N-alkylation of pyrazoles with trichloroacetimidate (B1259523) electrophiles, which proceeds through a different mechanism but highlights the potential for catalytic approaches.

A study on the synthesis of N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides, a structurally similar class of compounds, utilized sodium carbonate as the base in DMF at 60°C. This provides a valuable starting point for the optimization of the synthesis of this compound.

Interactive Data Table: Optimization of Pyrazole N-Alkylation Conditions

| Parameter | Options | Rationale/Considerations |

| Base | K₂CO₃, Cs₂CO₃, NaH, NaOH | Strength of base can affect reaction rate and regioselectivity. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred to dissolve reactants and facilitate Sₙ2 reactions. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates. |

| Catalyst | None, Phase-Transfer Catalyst, Acid Catalyst | Can improve yield and reaction time in specific cases. |

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. Pyrazole itself is a symmetrical molecule, so alkylation leads to a single product. However, for substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers.

The regioselectivity of pyrazole N-alkylation is influenced by several factors:

Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming electrophile to the less sterically hindered nitrogen atom.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can also play a role in determining the ratio of N1 to N2 alkylated products.

For the synthesis of this compound from unsubstituted pyrazole, regioselectivity is not a concern. However, if substituted pyrazole precursors were to be used, a thorough investigation of the factors controlling regioselectivity would be paramount to ensure the desired isomer is obtained as the major product.

Amide Bond Formation Strategies for Acetamide (B32628) Moiety Introduction

An alternative retrosynthetic approach involves the formation of the amide bond as the final key step. This strategy begins with the synthesis of pyrazole-1-acetic acid, which is then coupled with methylamine (B109427) to yield the target compound.

Scheme 2: Amide bond formation from pyrazole-1-acetic acid and methylamine.

This approach requires a reliable method for the synthesis of pyrazole-1-acetic acid, which can be prepared by the N-alkylation of pyrazole with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

The amidation reaction itself can be achieved using a variety of standard peptide coupling reagents. These reagents activate the carboxylic acid group of pyrazole-1-acetic acid, making it susceptible to nucleophilic attack by methylamine.

Commonly used coupling reagents include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.

Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) can be optimized to achieve high yields and purity of the final amide product.

Convergent and Divergent Synthetic Approaches for this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogues.

A convergent synthesis involves the independent synthesis of two or more complex fragments that are then combined in the final stages to form the target molecule. A potential convergent approach for a related compound, N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide, has been described in a patent. This involves a three-component reaction between 3-methylpyrazole, formaldehyde, and acetamide. A similar one-pot reaction of pyrazole, formaldehyde, and N-methylacetamide could potentially be developed to directly synthesize this compound, representing a highly efficient convergent strategy.

A divergent synthesis begins with a common intermediate that is then elaborated into a library of structurally related compounds. In the context of this compound, pyrazole-1-acetic acid could serve as a key divergent intermediate. This common precursor could be reacted with a variety of different amines to generate a diverse set of N-substituted-2-(1H-pyrazol-1-yl)acetamides. This approach is particularly useful for exploring structure-activity relationships in medicinal chemistry.

Scheme 3: Divergent synthesis of pyrazole-1-acetamide derivatives from pyrazole-1-acetic acid.

Methodologies for Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthesis of Pyrazole: Pyrazole itself can be synthesized through various methods, with one of the most common being the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). For example, the reaction of malondialdehyde with hydrazine hydrate (B1144303) yields pyrazole.

Synthesis of N-Methyl-2-chloroacetamide: This haloacetamide precursor can be readily prepared by the acylation of methylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis of Pyrazole-1-acetic acid: This key intermediate for the amide bond formation route can be synthesized by the N-alkylation of pyrazole with a haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester. The alkylation is typically performed under basic conditions, similar to those described for the N-alkylation with haloacetamides.

Functional Group Interconversions: Throughout the synthetic sequences, various functional group interconversions may be necessary. For example, if the N-alkylation is performed with ethyl 2-(1H-pyrazol-1-yl)acetate, a subsequent hydrolysis step is required to convert the ester to the carboxylic acid before amidation. Standard hydrolysis conditions, such as treatment with aqueous base (e.g., NaOH or LiOH) followed by acidification, are typically employed.

Interactive Data Table: Key Precursor Synthesis

| Precursor | Synthetic Method | Key Reagents |

| Pyrazole | Condensation | 1,3-Dicarbonyl compound, Hydrazine |

| N-Methyl-2-chloroacetamide | Acylation | Methylamine, Chloroacetyl chloride |

| Pyrazole-1-acetic acid | N-Alkylation and Hydrolysis | Pyrazole, Ethyl chloroacetate, Base, Acid/Base for hydrolysis |

Emerging Synthetic Techniques and Green Chemistry Considerations in Synthesis

A plausible and established route for synthesizing N-substituted pyrazoles is the N-alkylation of the pyrazole ring. semanticscholar.org For the target compound, this would involve the reaction of pyrazole with N-methyl-2-haloacetamide (e.g., N-methyl-2-chloroacetamide or N-methyl-2-bromoacetamide) in the presence of a base.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.trtandfonline.comresearchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. dergipark.org.trpsu.edu In the context of synthesizing this compound, microwave heating could be applied to the N-alkylation step, potentially leading to a more efficient process with lower energy consumption compared to conventional heating methods. researchgate.net

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comresearchgate.netgalchimia.com For the synthesis of pyrazole derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comrsc.org A flow process for this compound could involve pumping a solution of pyrazole and N-methyl-2-haloacetamide with a base through a heated reactor coil. This approach can significantly reduce reaction times and facilitate in-line purification, making the process more efficient and amenable to automation. researchgate.netrsc.org

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reagents in different phases, such as a solid base and an organic solvent. In the N-alkylation of pyrazole, PTC can facilitate the transfer of the pyrazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. tandfonline.comresearchgate.net The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate and allow for the use of milder reaction conditions. tandfonline.comchemistryviews.org A solvent-free PTC approach for the N-alkylation of pyrazole has been reported, which further enhances the green credentials of this method by eliminating the need for organic solvents. tandfonline.comresearchgate.net

Green Chemistry Considerations:

The principles of green chemistry are integral to the development of sustainable synthetic processes. mdpi.com Key considerations for the synthesis of this compound include:

Solvent Selection: Traditional N-alkylation reactions often employ polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. acsgcipr.org Greener alternatives such as propylene (B89431) carbonate, or even water, could be explored. nih.govmdpi.comsemanticscholar.org Solvent-free conditions, as demonstrated in some PTC methods, represent an ideal scenario. tandfonline.com

Atom Economy: The chosen synthetic route should maximize the incorporation of all starting materials into the final product. The N-alkylation of pyrazole with N-methyl-2-haloacetamide is an addition reaction with good inherent atom economy, with the main byproduct being a salt.

Energy Efficiency: The use of microwave irradiation or flow chemistry can lead to significant energy savings by reducing reaction times and allowing for more targeted heating. dergipark.org.trrsc.org

Use of Safer Chemicals: Efforts should be made to replace hazardous reagents. For instance, exploring alternatives to potentially toxic alkylating agents or using less corrosive bases can improve the safety profile of the synthesis. acsgcipr.org Recent developments in visible-light-induced N-alkylation could offer a metal-free and milder alternative. nih.govrsc.org

| Methodology | Typical Reaction Time | Key Advantages | Green Chemistry Alignment |

|---|---|---|---|

| Conventional Heating | Several hours to days | Well-established and widely used | Lower energy efficiency |

| Microwave-Assisted Synthesis | Minutes to a few hours | Rapid reaction rates, improved yields | Higher energy efficiency, reduced reaction time dergipark.org.tr |

| Flow Chemistry | Seconds to minutes (residence time) | Enhanced safety, scalability, and process control | Improved efficiency, reduced waste, safer processing researchgate.net |

| Phase-Transfer Catalysis (Solvent-Free) | Variable, often shorter than conventional | Avoids organic solvents, milder conditions | Elimination of solvent waste, high atom economy tandfonline.com |

Scale-Up Considerations for Research and Development Purposes

Scaling up the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale for research and development (R&D) purposes requires careful consideration of several factors to ensure the process is safe, efficient, and reproducible. rsc.org

Challenges in Scaling Up Batch N-Alkylation:

Traditional batch N-alkylation reactions can present several challenges during scale-up: acsgcipr.org

Heat Transfer: N-alkylation reactions are often exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, the formation of hot spots, and potential runaway reactions. This can result in reduced product quality and safety hazards.

Mass Transfer: In heterogeneous reaction mixtures, such as those involving a solid base, efficient mixing becomes crucial at larger scales to ensure consistent reaction rates and yields. Poor mass transfer can lead to longer reaction times and incomplete conversions.

Safety: The use of flammable organic solvents and potentially hazardous reagents requires robust safety protocols and specialized equipment for large-scale operations.

Flow Chemistry as a Solution for Scale-Up:

Continuous flow chemistry offers a compelling solution to many of the challenges associated with scaling up batch processes. rsc.org The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better temperature control and more efficient mixing. researchgate.net This results in a safer and more consistent process. Scaling up in a flow system is typically achieved by running the reactor for longer periods ("scaling out") or by using larger reactors or multiple reactors in parallel, which is often more straightforward than designing and building larger batch reactors. rsc.org

Process Optimization for R&D Scale-Up:

For R&D purposes, the following aspects of the synthesis of this compound would need to be optimized for scale-up:

Reagent Stoichiometry: Fine-tuning the molar ratios of pyrazole, the N-methyl-2-haloacetamide, and the base is critical to maximize yield and minimize the formation of impurities.

Solvent and Catalyst Loading: The choice of solvent and, if applicable, the phase-transfer catalyst, will impact reaction kinetics, product solubility, and downstream processing. Optimizing catalyst loading is essential for cost-effectiveness.

Work-up and Purification: Developing a scalable and efficient work-up and purification protocol is crucial. This may involve extraction, crystallization, or chromatography. The choice of method will depend on the desired purity of the final compound and the nature of any impurities.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor, risk of hot spots | Excellent, precise temperature control researchgate.net |

| Mass Transfer | Can be inefficient, requires vigorous stirring | Excellent, efficient mixing |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes at any given time rsc.org |

| Scalability | Requires redesign of reactors for larger volumes | "Scaling out" by extending run time or parallelization rsc.org |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization of N Methyl 2 1h Pyrazol 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Methyl-2-(1H-pyrazol-1-YL)acetamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of protons and carbons in the molecule.

For the analogous compound, N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, reveals distinct signals corresponding to each proton in the molecule. arkat-usa.org The methylene (B1212753) protons (CH₂) adjacent to the pyrazole (B372694) ring and the amide group appear as a singlet at approximately 4.94 ppm. arkat-usa.org The protons of the pyrazole ring exhibit characteristic chemical shifts and coupling patterns. Specifically, the proton at position 4 (H-4) appears as a doublet of doublets at around 6.39 ppm, with coupling constants of J = 2.3 Hz and 1.9 Hz. arkat-usa.org The protons at positions 5 (H-5) and 3 (H-3) resonate as doublets at approximately 7.55 ppm (J = 2.3 Hz) and 7.71 ppm (J = 1.9 Hz), respectively. arkat-usa.org The broad singlet observed at a downfield chemical shift of around 8.73 ppm is attributed to the amide proton (NH). arkat-usa.org

The ¹³C NMR spectrum of the same analogue, recorded at 75 MHz in CDCl₃, provides complementary information about the carbon skeleton. arkat-usa.org The methylene carbon (CH₂) signal is observed at approximately 55.4 ppm. arkat-usa.org The carbons of the pyrazole ring are found at distinct chemical shifts: C-4 at around 106.9 ppm, C-5 at approximately 131.6 ppm, and C-3 at about 141.6 ppm. arkat-usa.org The carbonyl carbon (CO) of the amide group resonates significantly downfield at approximately 165.1 ppm. arkat-usa.org

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂ | 4.94 | s | - |

| H-4 (pyrazole) | 6.39 | dd | 2.3, 1.9 |

| H-5 (pyrazole) | 7.55 | d | 2.3 |

| H-3 (pyrazole) | 7.71 | d | 1.9 |

| NH | 8.73 | bs | - |

| Data for the analogue N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org |

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| CH₂ | 55.4 |

| C-4 (pyrazole) | 106.9 |

| C-5 (pyrazole) | 131.6 |

| C-3 (pyrazole) | 141.6 |

| CO | 165.1 |

| Data for the analogue N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org |

Two-Dimensional NMR Correlational Spectroscopy

While specific 2D NMR data for this compound is not provided in the search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the H-3, H-4, and H-5 protons of the pyrazole ring, confirming their connectivity. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Analysis of Chemical Shifts, Coupling Constants, and Integrations

The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. For instance, the downfield shift of the pyrazole protons and carbons is due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. The carbonyl carbon's significant downfield shift is characteristic of its deshielded environment.

Coupling constants (J) provide information about the connectivity of neighboring protons. The observed coupling between the pyrazole protons (H-3, H-4, and H-5) allows for the determination of their relative positions on the ring. arkat-usa.org

Integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal. For example, the methylene signal would integrate to two protons, while the N-methyl signal in the target compound would integrate to three protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For the analogous N-substituted 2-(1H-pyrazol-1-yl)acetamides, the IR spectra (recorded as KBr pellets) show characteristic absorption bands. A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is typically observed in the region of 3242-3275 cm⁻¹. arkat-usa.org A very strong absorption band for the carbonyl (C=O) stretching vibration of the amide group is prominent around 1668-1680 cm⁻¹. arkat-usa.org Additionally, strong bands in the 1539-1540 cm⁻¹ region are attributed to C=N stretching and N-H bending vibrations. arkat-usa.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3242 - 3275 | medium to strong |

| C=O stretch | 1668 - 1680 | very strong |

| C=N stretch / N-H bend | 1539 - 1540 | very strong |

| Data for analogous N-substituted 2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

In the electron ionization (EI) mass spectra of analogous N-substituted 2-(1H-pyrazol-1-yl)acetamides, the molecular ion peak (M⁺) is typically observed. For instance, N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide shows a molecular ion peak corresponding to its molecular weight. arkat-usa.org The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the pyrazole and phenyl rings, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In the context of this compound, MS/MS would provide definitive structural confirmation by inducing fragmentation at specific bonds and generating a characteristic fragmentation pattern or "fingerprint."

A plausible fragmentation pathway for this compound (with a molecular weight of 139.16 g/mol ) in a positive ion mode would likely begin with the protonated molecule [M+H]⁺ at m/z 140. The fragmentation would be expected to occur at the most labile bonds, primarily the amide linkage and the bond between the methylene group and the pyrazole ring.

Table 1: Postulated MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Postulated m/z |

|---|---|---|---|

| 140 | [C4H5N2]⁺ | Pyrazolyl cation | 69 |

| 140 | [C3H6NO]⁺ | N-methylacetamide cation | 72 |

| 140 | [C5H6N2O]⁺ | Loss of methylamine (B109427) | 112 |

This data is theoretical and predictive based on the chemical structure.

The fragmentation yielding the pyrazolyl cation (m/z 69) and the N-methylacetamide cation (m/z 72) would be highly indicative of the core structure. Further fragmentation of these primary product ions could also be observed, providing deeper structural insights. The precise fragmentation pattern would depend on the collision energy used in the MS/MS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. The chromophores in this compound are the pyrazole ring and the amide functional group.

The pyrazole ring is a heteroaromatic system that typically exhibits π → π* transitions. The amide group possesses a carbonyl chromophore which can undergo both n → π* and π → π* transitions. The n → π* transition of the amide is generally weak and occurs at a longer wavelength, while the π → π* transition is more intense and appears at a shorter wavelength.

While a specific experimental spectrum for this compound is not available, the expected absorption maxima can be inferred from related structures. The pyrazole ring itself absorbs in the UV region. The acetamide (B32628) functionality also contributes to the UV absorption. The conjugation between these groups would influence the exact position and intensity of the absorption bands. It is anticipated that the primary absorption would occur in the lower UV range, characteristic of such heterocyclic and amide-containing compounds. physchemres.orgmu-varna.bg

Table 2: Expected UV-Vis Absorption Characteristics of this compound

| Chromophore | Expected Electronic Transition | Approximate Wavelength Range (nm) |

|---|---|---|

| Pyrazole Ring | π → π* | 200-250 |

| Amide (C=O) | n → π* | 210-230 |

This data is predictive based on the chromophoric groups present in the molecule.

Elemental Analysis for Purity Assessment and Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is crucial for verifying the empirical formula and assessing the purity of a synthesized substance. For this compound, with the molecular formula C₆H₉N₃O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The experimental results from an elemental analyzer should closely match these theoretical values to confirm the identity and purity of the compound. Any significant deviation would suggest the presence of impurities or an incorrect molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 51.79 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.53 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 30.20 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.49 |

| Total | | | | 139.18 | 100.00 |

This data is based on theoretical calculations from the molecular formula C₆H₉N₃O.

Computational Chemistry and Theoretical Modeling of N Methyl 2 1h Pyrazol 1 Yl Acetamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic and geometric properties of molecules. For pyrazole (B372694) derivatives, these calculations help elucidate their stability, reactivity, and spectroscopic signatures. bohrium.com

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable conformation. mdpi.com

For pyrazole-containing compounds, DFT calculations are frequently performed using hybrid functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31G(d). nih.govnih.gov This level of theory has proven effective in predicting molecular geometries that are in good agreement with experimental data from X-ray crystallography. nih.gov The optimization of N-Methyl-2-(1H-pyrazol-1-YL)acetamide would yield precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure and providing the foundation for further computational analysis.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be more easily excited. nih.gov For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations determined a HOMO-LUMO energy gap of 5.0452 eV, with the HOMO and LUMO energies at -5.3130 eV and -0.2678 eV, respectively. nih.goviucr.orgresearchgate.net Analysis of the orbital distributions in this compound would reveal the locations of the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic interactions and elucidating intramolecular charge transfer processes.

Table 1: Illustrative Quantum Chemical Descriptors Derived from FMO Analysis

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Related to the ionization potential; ability to donate electrons. |

| LUMO Energy | ELUMO | - | Related to the electron affinity; ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | Measures the propensity to accept electrons. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgwuxiapptec.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are favorable for nucleophilic attack. iucr.orgresearchgate.net Green and yellow areas represent regions with near-zero potential. rsc.org

For this compound, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom of the acetamide (B32628) group, identifying it as a primary site for electrophilic interactions or hydrogen bond acceptance. researchgate.net Conversely, positive potentials (blue) would be expected around the hydrogen atoms, particularly any N-H protons, marking them as hydrogen bond donor sites. iucr.org Such maps provide a clear, intuitive guide to the molecule's reactive behavior. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for validating and interpreting experimental data. bohrium.com

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies often correspond well with experimental IR and Raman spectra, although a scaling factor is typically applied to improve the match. mdpi.com This allows for the precise assignment of vibrational modes to specific functional groups within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming molecular structures. researchgate.net By comparing calculated shifts with experimental data, researchers can confidently assign signals, which is especially useful for resolving complex spectra or distinguishing between different isomers. scielo.br

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) observed in a UV-Vis spectrum. bohrium.com This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations. For instance, studies on pyrazole derivatives have successfully correlated theoretical calculations with observed UV-Vis absorption bands. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space and providing information about its flexibility and intermolecular interactions. eurasianjournals.com For flexible molecules like this compound, MD simulations are crucial for understanding how the molecule behaves in different environments, such as in solution. eurasianjournals.com

Molecules with single bonds can exist as a mixture of different rotational isomers, or conformers. The acetamide linkage in this compound is a key structural feature that can exhibit rotational isomerism. The partial double-bond character of the amide C-N bond restricts rotation, often leading to distinct and stable cis (E) and trans (Z) conformers. scielo.br

MD simulations can be used to study the energy barriers between these rotamers and their relative populations at a given temperature. Furthermore, rotation around the single bond connecting the pyrazole ring to the acetamide group introduces additional conformational flexibility. A comprehensive conformational analysis using MD or other theoretical methods would map the potential energy surface related to these rotations, identifying the most stable conformers and the pathways for interconversion between them. scielo.br This information is vital for understanding how the molecule's shape influences its interactions and properties.

Simulations of Solvent Effects on Molecular Conformation

The conformation of this compound in a biological environment is significantly influenced by its surrounding solvent molecules, primarily water. Computational simulations, particularly Molecular Dynamics (MD), are employed to model these interactions and understand their impact on the molecule's three-dimensional structure. These simulations can be performed using both ab initio and empirical models to assess the dominant forces at play. nih.gov

In such simulations, the pyrazolylacetamide molecule is placed in a virtual box filled with explicit solvent molecules. The movements and interactions of every atom are calculated over time, providing insights into conformational preferences. Key factors analyzed include the formation and stability of hydrogen bonds between the solvent and the amide group of the molecule. nih.gov The solvent's polarity affects the rotational barrier around the C-N amide bond, potentially influencing the equilibrium between cis and trans conformations. Many-body polarization effects, which are present in ab initio models, can have a profound influence on the system's behavior in solution. nih.gov Understanding these solvent-induced conformational changes is crucial, as they can directly impact the molecule's ability to bind to a biological target.

Molecular Docking Studies for Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. ijpbs.comresearchgate.net For this compound, docking studies can be conceptually applied to various protein targets where pyrazole derivatives have shown activity, such as kinases, cyclooxygenases, or carbonic anhydrases. researchgate.netnih.govnih.gov These studies provide a theoretical framework to rationally design new, more potent derivatives. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding energy for each pose, with the lowest binding energy typically representing the most stable complex. ijpbs.comnih.gov Analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, the pyrazole nitrogen atoms and the acetamide group are potential sites for hydrogen bonding within a receptor's active site. nih.gov

Below is a hypothetical data table illustrating the results of a molecular docking study of this compound against several protein targets.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | 3LN1 | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Carbonic Anhydrase II (CA II) | 2W1G | -7.9 | His94, Thr199 | Hydrogen Bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2QU5 | -9.2 | Met793, Asp855 | Hydrogen Bond, Pi-Cation |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Conceptual Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org For a class of compounds like pyrazolylacetamides, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives and to identify the key molecular features that influence their potency. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of pyrazole derivatives with known biological activities is compiled. nih.gov Then, for each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, topological, and steric properties. nih.govmdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov

A conceptual QSAR model for pyrazolylacetamide derivatives might look like the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(TPSA) + β₄(MW)

This equation suggests that the biological activity (pIC₅₀) is dependent on the compound's lipophilicity (logP), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the topological polar surface area (TPSA), and the molecular weight (MW). The coefficients (β) indicate the direction and magnitude of each descriptor's influence. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). semanticscholar.orgmdpi.com

The table below presents hypothetical data for a conceptual QSAR model based on a series of pyrazolylacetamide analogs.

| Descriptor | Description | Coefficient (β) | Statistical Significance (p-value) |

| logP | Lipophilicity | +0.45 | < 0.01 |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | -0.21 | < 0.05 |

| TPSA | Topological Polar Surface Area | +0.62 | < 0.01 |

| MW | Molecular Weight | -0.15 | > 0.05 |

Advanced In Silico Techniques for Predicting Molecular Behavior

Beyond initial docking and QSAR studies, a range of advanced in silico techniques can be applied to gain a deeper understanding of the molecular behavior of this compound. These methods provide predictions on pharmacokinetics, toxicity, and dynamic stability, which are crucial for drug discovery. mdpi.comnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. nih.gov For this compound, these predictions would assess its potential for oral bioavailability, blood-brain barrier penetration, metabolic stability (e.g., inhibition of cytochrome P450 enzymes), and potential toxicities like carcinogenicity or hERG channel inhibition. mdpi.com

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the ligand-target interaction, MD simulations offer a dynamic view. nih.gov An MD simulation of the this compound-protein complex can be run for nanoseconds to assess the stability of the binding pose over time. mdpi.com This technique analyzes the fluctuations of the ligand in the binding pocket and the conformational changes in the protein, providing a more realistic model of the binding event. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. iucr.orgresearchgate.net For this compound, DFT can be used to optimize its geometry, calculate frontier molecular orbital energies (HOMO-LUMO), and generate molecular electrostatic potential (MEP) maps. iucr.orgnih.gov The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability, while MEP maps identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. iucr.orgnih.gov

Structure Activity Relationship Sar and Structural Modification Studies of N Methyl 2 1h Pyrazol 1 Yl Acetamide Analogues

Systematic Structural Variations within the Pyrazole-Acetamide Framework

Modifications across the three key regions of the pyrazole-acetamide structure—the pyrazole (B372694) ring, the acetamide (B32628) N-substituent, and the linker region—have been systematically investigated to understand their impact on molecular interactions and biological activity.

The substitution pattern on the pyrazole ring is a critical determinant of the biological activity of N-Methyl-2-(1H-pyrazol-1-YL)acetamide analogues. The position, size, and electronic nature of these substituents can drastically alter the compound's interaction with its biological target. nih.govnih.gov

Research has shown that the number and type of substituents can lead to specific patterns of activity. For example, in a series of pyrazole analogues, triphenyl substitutions resulted in potent Acetylcholinesterase (AChE) inhibition, while diphenyl substitutions were favorable for α-Glycosidase inhibition. nih.gov The introduction of different groups at the 3 and 5 positions of the pyrazole ring has been explored to probe the SAR. While a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α, replacing one phenyl group with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov Conversely, a cyclopentyl moiety at the same position resulted in similar activity to the diphenyl compound, indicating that both size and lipophilicity play a role. nih.gov

The electronic properties of the substituents are also paramount. Electron-donating groups, such as NH2 or OH, are reported to favor the C3-tautomer, which can influence binding affinity. mdpi.com In contrast, the introduction of strongly electron-withdrawing groups like fluorine and cyano into phenyl rings attached to the pyrazole core has been shown to substantially increase antagonist activity at the Formyl Peptide Receptor 1 (FPR1). researchgate.net Furthermore, adding acidic moieties can enhance activity against certain enzymes like meprin β, although this modification did not necessarily improve selectivity over meprin α. nih.gov

Table 1: Effect of Pyrazole Ring Substituents on Biological Activity

| Position of Substitution | Substituent Type | Effect on Activity | Target/Assay | Reference |

| C3/C5 | Diphenyl | High inhibitory activity | Meprin α | nih.gov |

| C3/C5 | Methyl or Benzyl | Decreased inhibitory activity | Meprin α | nih.gov |

| C3/C5 | Cyclopentyl | Similar activity to diphenyl | Meprin α | nih.gov |

| Phenyl ring on Pyrazole | Electron-withdrawing (F, CN) | Substantially increased antagonist activity | FPR1 | researchgate.net |

| Phenyl ring on Pyrazole | Acidic moieties | Increased activity, no change in selectivity | Meprin β | nih.gov |

| C3 | Electron-donating (e.g., NH2) | Favors stable C3-tautomer | General | mdpi.com |

The N-substituent on the acetamide moiety is a key site for structural modification to fine-tune a compound's properties. In studies on related pyrazolopyrimidine structures, the N-acetamide position was found to be particularly tolerant to N-alkyl substitutions. nih.gov Analogues with N-alkyl chains ranging from one to six carbons maintained high affinity for the 18 kDa translocator protein (TSPO). nih.gov

The nature of the alkyl chain is a critical factor. Key findings from these studies include:

Chain Length : Straight-chain N-alkyl substitutions with up to five carbons exhibited affinities comparable to or better than the reference compounds. However, longer carbon chains were associated with increased lipophilicity. nih.gov

Branching : The introduction of branched alkyl groups, while generally maintaining high affinity, tended to diminish it relative to straight-chain analogues of a similar carbon number. Branched substituents did, however, tend to exhibit lower lipophilicity. nih.gov

Cyclic vs. Acyclic : Acyclic derivatives were generally favored, as alicyclic, constrained derivatives showed very poor binding affinity in the studied series. nih.gov

Aromatic Substitutions : Homologation to benzyl groups on both N-acetamide positions led to a significant decrease in affinity. nih.gov

These findings suggest that for this compound, varying the N-methyl group to a slightly longer, unbranched alkyl chain could be a viable strategy to modulate activity and physicochemical properties without a significant loss of affinity.

The linker connecting the pyrazole ring and the acetamide group is another crucial element for structural modification. Its length, rigidity, and composition can significantly influence the molecule's orientation within a binding site and thus affect its biological activity and selectivity.

In a lead optimization campaign for a series of pyrazole sulfonamides, replacing the core aromatic linker with a flexible one significantly improved selectivity. nih.gov This suggests that increased conformational freedom can allow for more optimal interactions with the target protein while potentially avoiding clashes with off-target proteins.

Rational Design Principles for Modulating Molecular Recognition

The rational design of novel analogues of this compound is guided by an understanding of SAR and the structural biology of the target. nih.gov The goal is to make targeted modifications that enhance desired interactions with a biological target to improve efficacy and potency, or to alter physicochemical properties to optimize the drug-like characteristics of the molecule. nih.govmdpi.com

Key strategies employed in the rational design of pyrazole-acetamide derivatives include:

Scaffold Hopping : This involves replacing the core pyrazole-acetamide structure with a different, often bioisosteric, scaffold while retaining the key binding elements. A library of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives was successfully designed as VEGFR-2 inhibitors using this strategy. nih.gov

Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, modifying substituents on a phenyl ring attached to the pyrazole core can modulate electronic properties and metabolic stability. researchgate.net

Structure-Based Design : When the three-dimensional structure of the target is known, analogues can be designed to form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts within the binding pocket. This approach helps in optimizing the fit and affinity of the ligand for its target. researchgate.netnih.gov

Conformational Restriction : Introducing cyclic structures or other rigid elements can lock the molecule into a specific, biologically active conformation. This can increase potency and selectivity, although in some cases, it may lead to a loss of activity if the constrained conformation is not optimal for binding. nih.gov

These principles allow for a more directed and efficient exploration of chemical space, moving beyond random screening to a knowledge-based approach for discovering new therapeutic agents. mdpi.com

Pharmacophore Modeling and Lead Optimization Strategies (Conceptual)

Computational techniques such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis are instrumental in the lead optimization process for pyrazole-acetamide analogues. nih.govscitechjournals.com These methods provide a conceptual blueprint for designing more potent and selective compounds.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For pyrazole derivatives, a five-point pharmacophore model (AADHR_1) was successfully developed to identify potent anti-tubercular agents. nih.gov This model, once validated, can be used for virtual screening of large compound databases to identify novel hits that fit the pharmacophoric requirements. nih.gov

Improving Potency and Selectivity : SAR data is used to make modifications that enhance binding to the desired target while minimizing off-target effects. Replacing a core aromatic group with a flexible linker, for instance, was shown to improve selectivity in one pyrazole series. nih.gov

Enhancing DMPK Properties : Modifications are made to improve the drug metabolism and pharmacokinetic (DMPK) profile. An in vitro media loss assay was used to identify pyrazole sub-series with more robust DMPK profiles, guiding subsequent optimization. researchgate.net Capping a sulfonamide group in a pyrazole series helped to reduce polar surface area and acidity, which in turn markedly improved blood-brain barrier permeability. nih.gov

Reducing Toxicity : Structural alerts associated with toxicity are identified and removed or masked through chemical modification.

These computational and experimental strategies work in tandem to guide the transformation of a biologically active "hit" compound into a viable drug candidate with a balanced profile of potency, selectivity, and drug-like properties. researchgate.netscitechjournals.com

Development of Novel Analogues and Derivatives with Modified Interaction Profiles

The application of the aforementioned design and optimization principles has led to the development of numerous novel analogues of this compound with diverse and modified interaction profiles. These new chemical entities have been tailored to act on a variety of biological targets.

For example, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Compound W13 from this series demonstrated particularly potent VEGFR-2 inhibition and anti-proliferative activity against gastric cancer cells. nih.gov

In the field of infectious diseases, structure-based virtual screening and computational design led to the identification of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives as novel inhibitors of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a crucial enzyme in Mycobacterium tuberculosis. nih.gov Compounds LK-60 and LK-75 showed significant antimycobacterial activity, comparable to the first-line drug isoniazid. nih.gov

Furthermore, 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives have been developed as androgen receptor (AR) antagonists for potential use in prostate cancer therapy. diva-portal.orgresearchgate.net Compound 6f was identified as a potent AR antagonist, and compound 6g showed strong anti-proliferative activity against prostate cancer cells. diva-portal.org

Table 2: Examples of Novel Pyrazole-Acetamide Analogues and Their Biological Activities

| Compound ID | Structural Class | Biological Target | Activity (IC50 / MIC) | Reference |

| W13 | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide | VEGFR-2 | IC50 = 1.6 nM | nih.gov |

| LK-60 | N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide | M. tuberculosis DprE1 | MIC = 0.78-1.56 µM | nih.gov |

| LK-75 | N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide | M. tuberculosis DprE1 | MIC = 0.78-1.56 µM | nih.gov |

| 6f | 2-(5-methyl-1H-pyrazol-1-yl) acetamide | Androgen Receptor (AR) | 59.7% antagonism | diva-portal.org |

| 6g | 2-(5-methyl-1H-pyrazol-1-yl) acetamide | LNCaP cells (proliferation) | IC50 = 13.6 µM | diva-portal.org |

| 32 | (1H-pyrazol-4-yl)acetamide | P2X(7) Receptor | Potent antagonist with good PK | researchgate.net |

These examples underscore the remarkable versatility of the pyrazole-acetamide scaffold and demonstrate how systematic structural modifications and rational design strategies can yield novel compounds with highly specific and potent biological activities. researchgate.netnih.govresearchgate.netnih.govnih.govscitechjournals.comrsc.orgnih.govunifi.itresearchgate.netmdpi.commdpi.com

Mechanistic Investigations of Molecular Interactions and Biochemical Pathway Modulation in Vitro Research Focus

Ligand-Target Binding Studies and Interaction Mechanisms

Ligand-target binding studies are fundamental in pharmacology to understand how a molecule interacts with its biological target, which is often a protein such as an enzyme or a receptor. These studies can reveal the affinity (how strongly the ligand binds), selectivity (whether it binds to a specific target or multiple targets), and the mechanism of interaction.

Enzyme inhibition studies are crucial for determining how a compound interferes with enzyme activity. Kinetic analyses can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive, providing insights into the mechanism of action.

While no specific enzyme inhibition data exists for N-Methyl-2-(1H-pyrazol-1-YL)acetamide, research on other acetamide (B32628) derivatives has demonstrated potential inhibitory activity against various enzymes. For instance, certain acetamide compounds have been investigated as inhibitors of neurodegenerative enzymes. In silico studies, including induced fit docking and binding free energy calculations, have been used to predict the affinity of such compounds for enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).

A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. One compound from this series, W13, exhibited a half-maximal inhibitory concentration (IC50) of 1.6 nM against VEGFR-2. nih.gov

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. A series of (1H-pyrazol-4-yl)acetamide derivatives were investigated as antagonists of the P2X(7) receptor. ebi.ac.uk High-throughput screening identified potent antagonists, and subsequent structure-activity relationship (SAR) studies led to the identification of compounds with enhanced potency and favorable physicochemical properties. ebi.ac.uk Another study on N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide derivatives also identified them as antagonists of the P2X7 receptor. ebi.ac.uk

Data on related pyrazole (B372694) acetamide derivatives show a range of activities at different receptors. For example, a series of 1H-pyrazol-5-yl-2-phenylacetamides were identified as novel, non-urea-containing activators of G protein-gated inwardly-rectifying potassium (GIRK1/2) channels, with some compounds displaying nanomolar potency. nih.gov In contrast, N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide has been identified as a compound that targets cyclin-A2 and cyclin-dependent kinase 2. drugbank.com

Table 1: Receptor and Ion Channel Activity of Structurally Related Pyrazole Acetamide Derivatives

| Compound Class | Target | Activity | Potency (Example) |

| (1H-pyrazol-4-yl)acetamides | P2X(7) Receptor | Antagonist | - |

| 1H-pyrazol-5-yl-2-phenylacetamides | GIRK1/2 Channels | Activator | EC50 = 0.536 µM (Compound 8c) nih.gov |

| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamides | VEGFR-2 | Inhibitor | IC50 = 1.6 nM (Compound W13) nih.gov |

This table presents data for structurally related compounds, not for this compound.

Cellular Assays for Investigating Subcellular Mechanisms

Cellular assays are essential for understanding the biological effects of a compound in a more complex, physiological environment. These assays can provide information on how a compound affects cellular processes at a subcellular level.

Protein-protein interactions (PPIs) are critical for a vast array of cellular functions, and their modulation by small molecules is a growing area of drug discovery. There is currently no available research indicating that this compound modulates protein-protein interactions.

Signal transduction pathways are the networks through which cells communicate and respond to external and internal signals. The ability of a compound to modulate these pathways can have significant therapeutic implications.

For the related compound W13, a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative, studies in HGC-27 gastric cancer cells demonstrated that it blocked the PI3K-Akt-mTOR signaling pathway. nih.gov This compound also induced apoptosis by increasing the production of reactive oxygen species (ROS) and regulating the expression of apoptotic proteins. nih.gov Furthermore, it inhibited migration and invasion of these cancer cells by adjusting the expression of MMP-9 and E-cadherin. nih.gov In human umbilical vein endothelial cells (HUVEC), W13 was shown to inhibit tube formation and the expression of phosphorylated VEGFR-2, indicating anti-angiogenic properties. nih.gov

Biophysical Characterization of Molecular Associations

Biophysical techniques are employed to study the physical properties of molecular interactions. Techniques such as X-ray crystallography can provide detailed atomic-level information about how a ligand binds to its target protein. While no such data is available for this compound, the crystal structure of the related compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfan-yl)phen-yl]acetamide has been determined. nih.gov Such structural data for analogous compounds can be valuable for understanding the potential binding modes of this class of molecules.

Future Research Directions and Unanswered Questions in N Methyl 2 1h Pyrazol 1 Yl Acetamide Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. researchgate.net Future research for N-Methyl-2-(1H-pyrazol-1-YL)acetamide should prioritize the shift from classical synthesis methods to more sustainable and innovative approaches. researchgate.net While traditional methods often involve multi-step processes, contemporary strategies like one-pot multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts offer significant advantages in terms of yield, reaction time, and environmental impact. researchgate.netnih.gov

A significant challenge in pyrazole (B372694) synthesis is controlling regioselectivity, especially with substituted hydrazines. mdpi.com Future methodologies should focus on developing highly regioselective syntheses to avoid the formation of isomeric mixtures that require difficult purification. mdpi.comresearchgate.net The exploration of nano-catalysts, such as nano-ZnO, has shown promise for producing pyrazole derivatives with high yields and short reaction times under aqueous conditions, representing a key avenue for future investigation. nih.govresearchgate.net

Table 1: Promising Sustainable Synthetic Strategies

| Methodology | Potential Advantages for this compound Synthesis |

|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. researchgate.net |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified work-up procedures. mdpi.com |

| Green Catalysis (e.g., Nano-ZnO) | Environmentally friendly, high yields, potential for catalyst recycling. nih.govresearchgate.net |

| Solvent-Free Techniques | Reduces volatile organic compound (VOC) emissions, lowers costs. researchgate.net |

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry has become an indispensable tool for understanding molecular behavior and guiding experimental design. eurasianjournals.com For this compound, integrating advanced computational methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide profound insights. eurasianjournals.comsemanticscholar.org These methods can elucidate electronic structures, predict reaction pathways, and model interactions with biological targets, thereby accelerating the discovery process. eurasianjournals.comresearchgate.net

Future research should leverage these computational tools to:

Predict Binding Affinity: Molecular docking studies can predict how this compound and its analogues bind to specific proteins or enzymes, helping to identify potential therapeutic targets. researchgate.net

Elucidate Reaction Mechanisms: Quantum mechanical calculations can map out the energy landscapes of synthetic reactions, aiding in the optimization of conditions and the rational design of catalysts. eurasianjournals.com

Understand Structure-Activity Relationships (SAR): By correlating computed molecular properties (e.g., orbital energies, electrostatic potential) with experimental biological activity, researchers can build predictive SAR models to design more potent compounds. researchgate.net

Challenges remain in the accuracy of force fields and the computational cost of large-scale simulations, highlighting the need for continued development in these areas. eurasianjournals.com

Discovery of Unprecedented Molecular Interaction Mechanisms

The pyrazole ring is a versatile pharmacophore capable of various molecular interactions. Its two adjacent nitrogen atoms allow it to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2). nih.gov This duality facilitates robust binding to biological receptors. nih.gov While these fundamental interactions are known, the specific and potentially unique ways this compound engages with biological targets are yet to be fully explored.

Future investigations should aim to uncover novel interaction mechanisms. This could involve studying its binding to less-conventional targets or exploring non-canonical interactions, such as halogen bonds or π-stacking, which can be modulated by substituents on the pyrazole or acetamide (B32628) moieties. nih.govnih.gov Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, combined with computational simulations, will be crucial in visualizing and understanding these interactions at an atomic level. nih.gov

Application of this compound as a Molecular Probe for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. Pyrazole derivatives have been noted for their use as fluorescent agents. globalresearchonline.net A significant future direction is the development of this compound derivatives as specialized molecular probes. By incorporating fluorophores or other reporter groups into the molecular structure, it may be possible to create probes that can:

Target specific enzymes or receptors within a cell.

Report on local environmental changes, such as pH or ion concentration.

Be utilized in advanced imaging techniques like fluorescence microscopy.

This requires a systematic exploration of how structural modifications to the pyrazole-acetamide core affect its photophysical properties. The goal is to design molecules with high specificity, strong signal output, and minimal perturbation of the biological system under investigation.

Emerging Analytical Techniques for Comprehensive Characterization

Thorough characterization is fundamental to understanding the structure and purity of any new compound. While standard techniques like FT-IR, 1H-NMR, and elemental analysis are routinely used for pyrazole derivatives, future research will benefit from the application of more advanced analytical methods. uobaghdad.edu.iqslideshare.net

High-resolution mass spectrometry (HRMS) is essential for unambiguous molecular formula determination. researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed structural elucidation, which is particularly important for confirming regiochemistry in complex pyrazole syntheses. researchgate.netresearchgate.net For solid-state characterization, single-crystal X-ray diffraction provides definitive structural information, revealing bond lengths, angles, and intermolecular interactions that govern crystal packing. researchgate.netresearchgate.net The application of these sophisticated techniques will ensure the accurate and comprehensive characterization of novel this compound derivatives.

Table 2: Advanced Characterization Techniques

| Technique | Application in Pyrazole-Acetamide Research |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and confirmation of elemental composition. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, confirmation of connectivity and regiochemistry. researchgate.net |

| Single-Crystal X-ray Diffraction | Definitive determination of 3D molecular structure and solid-state packing. researchgate.net |

| Cyclic Voltammetry | Studying reaction mechanisms and predicting synthetic efficiency. nih.gov |

Challenges and Opportunities in Pyrazole-Acetamide Research

The field of pyrazole-acetamide chemistry is ripe with opportunities but also faces several challenges. The broad biological activity of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, presents a vast opportunity for therapeutic development. globalresearchonline.netmdpi.com Furthermore, their applications in agrochemicals and materials science remain a promising area of exploration. globalresearchonline.netnih.gov

Key challenges that future research must address include:

Achieving Regioselectivity: Controlling the position of substituents during synthesis remains a primary hurdle. nih.gov

Predicting Biological Activity: While computational models are improving, accurately predicting the in vivo efficacy and off-target effects of new compounds is still difficult. eurasianjournals.com

Overcoming Drug Resistance: In medicinal applications, the potential for pathogens or cancer cells to develop resistance to new agents is a constant concern.

Successfully navigating these challenges will unlock the full potential of this compound and its analogues, paving the way for innovations in medicine, agriculture, and beyond.

Q & A

What synthetic strategies are optimal for preparing N-methyl-2-(1H-pyrazol-1-yl)acetamide derivatives?

Answer:

The synthesis of pyrazole-acetamide derivatives often employs 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by copper acetate (Cu(OAc)₂) in a tert-butanol/water solvent system. For example, substituted acetamides are synthesized via click chemistry by reacting azidoacetamides with alkynes at room temperature for 6–8 hours, followed by extraction with ethyl acetate and recrystallization . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2) and adjusting substituents on the pyrazole ring to modulate reactivity.

How can structural characterization resolve ambiguities in pyrazole-acetamide derivatives?

Answer:

Multi-technique validation is critical:

- 1H/13C NMR identifies substituent positions (e.g., triazole proton signals at δ 8.36 ppm ).

- IR spectroscopy confirms functional groups (C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹ ).

- HRMS validates molecular weight (e.g., [M+H]+ calculated: 404.1359; observed: 404.1348 ).

Contradictions in data (e.g., unexpected melting points) require cross-validation via X-ray crystallography using SHELX software for refinement .

What computational methods predict the biological activity of pyrazole-acetamide analogs?

Answer:

- PASS Program : Predicts antimicrobial/antitumor potential by analyzing structural motifs (e.g., pyrazole-imidazole hybrids) .

- Molecular Docking : Evaluates binding affinity to targets like HER2 or EGFR using software like AutoDock. Substituent effects (e.g., nitro groups) are modeled to optimize interactions with active sites .

How do intermolecular interactions influence crystallization of pyrazole-acetamides?

Answer:

Hydrogen bonding and π-π stacking dominate crystal packing. Graph-set analysis (Etter’s method) identifies motifs like R₂²(8) rings formed by N–H···O bonds. For example, amide NH groups hydrogen-bond with carbonyl oxygen, stabilizing the lattice . Disordered crystals may require twinning refinement in SHELXL .

What pharmacological assays are used to evaluate pyrazole-acetamide bioactivity?

Answer:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cell lines (e.g., A549 lung cancer), with IC₅₀ values correlated to substituent electronegativity (e.g., nitro groups enhance cytotoxicity) .

How do substituents on the pyrazole ring modulate biological activity?

Answer:

- Electron-withdrawing groups (e.g., –NO₂) increase antimicrobial potency by enhancing electrophilicity .

- Hydrophobic substituents (e.g., naphthalene) improve membrane permeability, as seen in MIC reductions from 128 µg/mL to 32 µg/mL . SAR studies require iterative synthesis and activity testing to identify optimal groups .

What challenges arise in refining crystal structures of pyrazole-acetamides?

Answer:

High-resolution data (>1.0 Å) is critical for resolving disorder or twinning. SHELXL refines anisotropic displacement parameters and hydrogen positions. For low-symmetry space groups (e.g., P2₁/c), constraints on torsional angles may be needed . Contradictions between calculated and observed densities signal missed solvent molecules .

How can hydrogen-bonding patterns guide polymorph design?

Answer:

Polymorph stability depends on synthons (recurrent interaction motifs). For example, N–H···O=C bonds favor Form I, while C–H···π interactions stabilize Form II. Screening solvents (ethanol vs. DMSO) can bias nucleation toward desired polymorphs .

What strategies validate synthetic intermediates in multi-step routes?

Answer:

- LC-MS : Monitors reaction progress and detects byproducts (e.g., m/z 386.45 for oxadiazole intermediates ).

- Elemental Analysis : Confirms purity (>95% C, H, N agreement) . Discrepancies >0.3% indicate unreacted starting material.

How are contradictions in spectral data resolved during characterization?

Answer:

- DEPT-135 NMR distinguishes CH₂/CH₃ groups in crowded spectra (e.g., overlapping pyrazole protons ).

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, resolving ambiguities (e.g., differentiating triazole and aromatic signals ).

- XRD : Provides definitive proof of regiochemistry in cycloadducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.